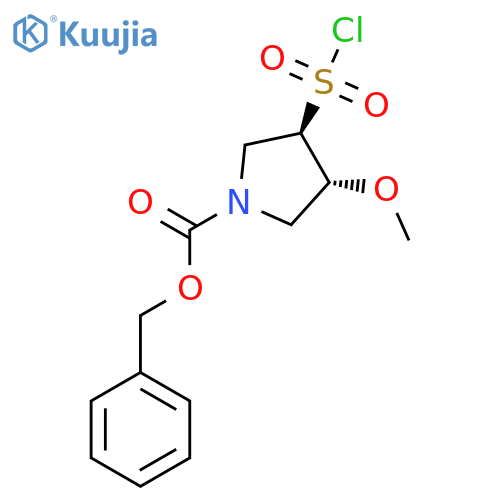

Cas no 2227765-61-7 (rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate)

2227765-61-7 structure

商品名:rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-2007922

- rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

- 2227765-61-7

-

- インチ: 1S/C13H16ClNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m1/s1

- InChIKey: MRTATIIMHXOISI-VXGBXAGGSA-N

- ほほえんだ: ClS([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 333.0437715g/mol

- どういたいしつりょう: 333.0437715g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 81.3Ų

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2007922-0.05g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 0.05g |

$792.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-1.0g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-0.5g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 0.5g |

$905.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-0.1g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 0.1g |

$829.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-0.25g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 0.25g |

$867.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-10.0g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-2.5g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 2.5g |

$1848.0 | 2023-06-02 | ||

| Enamine | EN300-2007922-5.0g |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans |

2227765-61-7 | 5g |

$2732.0 | 2023-06-02 |

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate 関連文献

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

2227765-61-7 (rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量